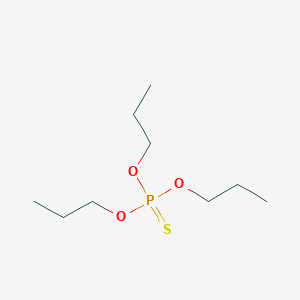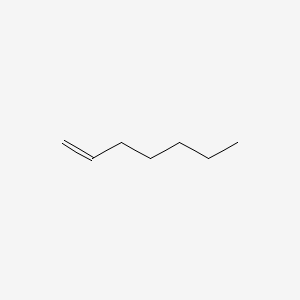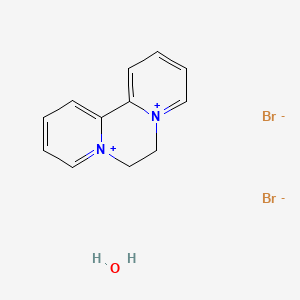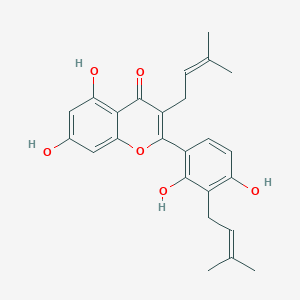
Kuwanon T
Descripción general
Descripción
Kuwanon T is an isoprenylated flavonoid compound isolated from the root bark of Morus alba . It shows protective effects on t-BHP-induced oxidative stress with an EC50 of 30.32 μM .
Molecular Structure Analysis
Kuwanon T has a molecular formula of C25H26O6 . Its average mass is 422.470 Da and its monoisotopic mass is 422.172943 Da .Physical And Chemical Properties Analysis
Kuwanon T has a molecular formula of C25H26O6 . Its average mass is 422.470 Da and its monoisotopic mass is 422.172943 Da .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Neuroprotective Effects
Kuwanon T and related compounds like kuwanon G have shown significant potential in anti-inflammatory applications. A study on kuwanon G and Sanggenon A isolated from Morus alba, for instance, revealed their capacity to regulate inflammatory pathways in microglial cells and macrophages. They inhibited the production of pro-inflammatory agents and activated the nuclear factor erythroid 2-related factor 2, suggesting their potential as therapeutic agents for inflammatory diseases (Wonmin Ko et al., 2021). Additionally, kuwanon C from Cudrania tricuspidata demonstrated neuroprotective and anti-inflammatory effects mediated by heme oxygenase-1 in various cellular models, highlighting its therapeutic potential (Wonmin Ko et al., 2020).
Antibacterial Properties
Potential in Asthma Treatment
Studies on compounds related to kuwanon T, such as kuwanon G, have explored their potential in treating respiratory conditions like asthma. For instance, kuwanon G isolated from Morus alba demonstrated significant antiasthmatic effects in a mouse model, suggesting its utility in treating upper respiratory diseases (H. Jung et al., 2014).
Anti-HIV Properties
Research has indicated the potential of kuwanon derivatives in HIV treatment. Kuwanon-L was identified as a new allosteric inhibitor of HIV-1 integrase, with studies demonstrating its ability to inhibit HIV-1 replication in cell cultures. This suggests its role as a lead compound for developing new allosteric antiviral agents (F. Esposito et al., 2015).
Skin Whitening Effects
Kuwanon O, a related compound to kuwanon T, showed significant depigmenting effects in skin cell lines, positioning it as a potential ingredient for skin whitening products. It acted through mechanisms such as downregulation of melanogenesis proteins, indicating its effectiveness in cosmetic applications (Shuting Hu et al., 2017).
Mecanismo De Acción
Kuwanon T has been found to exert anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways in BV2 and RAW264.7 cells . Suppressing the activity of HO-1 reversed the anti-inflammatory effects caused by pretreatment with Kuwanon T, suggesting that the anti-inflammatory effects were regulated by HO-1 .
Propiedades
IUPAC Name |
2-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-19(27)10-9-17(23(16)29)25-18(8-6-14(3)4)24(30)22-20(28)11-15(26)12-21(22)31-25/h5-6,9-12,26-29H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATQHJZHAFCFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
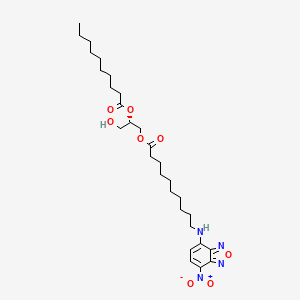
![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)



